1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-methyl-2-[3-(trifluoromethyl)phenyl]sulfanylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NOS/c1-21-15-8-3-2-7-13(15)14(10-22)16(21)23-12-6-4-5-11(9-12)17(18,19)20/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLWZRFIOJNWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1SC3=CC=CC(=C3)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that indole derivatives, including 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde, exhibit promising anticancer properties. Studies have shown that compounds with indole structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the trifluoromethyl group enhances the lipophilicity and biological activity of the indole scaffold, making it a candidate for further development as an anticancer agent.
2. Antimicrobial Properties
Indoles are known for their antimicrobial activities. The presence of the sulfanyl group may contribute to enhanced interactions with microbial membranes, leading to increased efficacy against various pathogens. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria and fungi.
Synthetic Utility
1. Building Block in Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its unique functional groups. It can be utilized in the synthesis of more complex molecules through various reactions, including:
- Nucleophilic substitutions
- Cross-coupling reactions
These reactions leverage the trifluoromethyl and sulfanyl functionalities to create diverse chemical entities.
2. Fluorinated Compounds Synthesis
The trifluoromethyl group is particularly useful in medicinal chemistry as it can significantly alter the pharmacokinetic properties of drugs. The ability to introduce this group into other molecules makes 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde an important precursor in developing fluorinated pharmaceuticals.
Industrial Applications
1. Agrochemicals
Given its biological activity, this compound may find applications in developing agrochemicals, particularly as a pesticide or herbicide. The ability to combat microbial growth can be advantageous in agricultural settings.
2. Material Science
The unique properties of indoles allow for their incorporation into polymers and materials science applications. The compound can be used to create materials with specific optical or electronic properties, which are valuable in developing sensors or electronic devices.
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it more effective in its biological activity . The exact pathways and targets depend on the specific application, such as inhibiting viral replication or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Analogs
Compound A : 1-Methyl-2-{[3-(Trifluoromethyl)Benzyl]Sulfanyl}-1H-Indole-3-Carbaldehyde
- Molecular Formula: C₁₈H₁₄F₃NOS
- Molecular Weight : 349.38 g/mol
- CAS : 338416-41-4
- Key Differences :
Compound B : 2-[(4-Bromophenyl)Sulfanyl]-1-Methyl-5-Nitro-1H-Indole-3-Carbaldehyde
- Molecular Formula : C₁₆H₁₁BrN₂O₃S
- Molecular Weight : 391.25 g/mol
- CAS : 338416-11-8
- Key Differences: 4-Bromophenylsulfanyl substituent (Br instead of CF₃) and a nitro (-NO₂) group at position 5 of the indole.
Comparison Table : Indole Derivatives
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₁₇H₁₂F₃NOS | C₁₈H₁₄F₃NOS | C₁₆H₁₁BrN₂O₃S |
| Molecular Weight | 335.34 | 349.38 | 391.25 |
| Substituent at C2 | 3-CF₃-phenylsulfanyl | 3-CF₃-benzylsulfanyl | 4-Bromophenylsulfanyl |
| Additional Groups | None | None | 5-Nitro |
| Key Functional Moieties | -CHO, -CF₃, -S- | -CHO, -CF₃, -S- (CH₂) | -CHO, -Br, -NO₂ |
Non-Indole Heterocyclic Analogs
Compound C : 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
- Molecular Formula : C₁₂H₈ClF₃N₂OS
- Key Features: Pyrazole backbone (5-membered ring with two adjacent nitrogen atoms) substituted with a 3-chlorophenylsulfanyl group and a trifluoromethyl group.
Comparison Table : Indole vs. Pyrazole Derivatives
| Property | Target Compound (Indole) | Compound C (Pyrazole) |
|---|---|---|
| Backbone | Indole (C₉H₇N) | Pyrazole (C₃H₄N₂) |
| Substituents | -CF₃-phenylsulfanyl, -CHO | -Cl-phenylsulfanyl, -CF₃, -CHO |
| Electron Effects | Moderate π-electron density | High electronegativity due to dual N atoms |
| Bioactivity | Potential for CNS targeting | Likely altered target selectivity |
Trifluoromethyl-Containing Pharmaceuticals (–6)
- Compound D: [(1S,2S)-1-Methyl-2-[2-(Trifluoromethyl)Phenyl]Propyl] (2S)-2-[(3-Acetoxy-4-Methoxy-Pyridine-2-Carbonyl)Amino]Propanoate (from ) Key Features: Esterified pyridine-carbamate structure with a trifluoromethylphenyl group. Unlike the target compound, this molecule is optimized for prodrug delivery due to its ester and carbamate functionalities, which enhance solubility and controlled release .
Compound E : N-(2-Hydroxyethyl)-N-[(1RS)-1-Methyl-2-[3-(Trifluoromethyl)Phenyl]Benzamide (MM1298.05, )
- Key Features : Benzamide scaffold with a hydroxyethyl group and trifluoromethylphenyl moiety.
- The amide bond and hydroxyl group suggest applications in peptide mimetics or kinase inhibitors, diverging from the indole-carbaldehyde’s aldehyde reactivity .
Biological Activity
1-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde, with the CAS number 338416-52-7, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C17H12F3NOS, with a molecular weight of approximately 335.35 g/mol. The presence of a trifluoromethyl group and a sulfanyl moiety contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of indole compounds can possess significant antimicrobial properties. For instance, the introduction of aldehyde groups into the indole scaffold has been linked to enhanced activity against pathogens such as Toxoplasma gondii . The compound demonstrated protective effects on the intestinal barrier in infected mice, suggesting potential therapeutic applications in treating intestinal infections.
- Antioxidant Effects : The compound's ability to modulate oxidative stress markers has been evaluated. In a study involving indole derivatives, it was noted that certain compounds increased glutathione levels while reducing malondialdehyde levels in tissue samples from infected subjects . This indicates a potential for use in conditions characterized by oxidative stress.
The mechanisms through which 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde exerts its effects are multifaceted:
- Interaction with Biological Targets : Molecular docking studies have revealed that the aldehyde group can form hydrogen bonds with specific proteins involved in cellular signaling pathways. For example, interactions with NTPase-II and TgCDPK1 have been noted, which are crucial in the pathogenesis of Toxoplasma gondii .
- Modulation of Gut Health : The compound has shown promise in enhancing gastrointestinal motility and protecting the intestinal barrier during infections. This suggests that it may help mitigate damage caused by pathogens and support gut health .
Case Studies and Research Findings
Several studies have investigated the biological activity of related indole derivatives, providing insights into the potential applications of 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves:
- Step 1 : Formation of the indole core via Fischer indole synthesis or palladium-catalyzed cyclization.
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution (e.g., using 3-(trifluoromethyl)thiophenol under basic conditions).
- Step 3 : Aldehyde functionalization at the 3-position via Vilsmeier-Haack formylation or oxidation of a methyl group .
- Key Factors : Reaction temperature (e.g., 80–100°C for nucleophilic substitution), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions) significantly impact yield and purity. Evidence from analogous indole derivatives shows yields ranging from 45% to 72% depending on steric hindrance from the trifluoromethyl group .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
- X-ray Crystallography : Resolves the spatial arrangement of the sulfanyl and trifluoromethyl groups (bond angles: C–S–C ~105°; C–CF₃ bond length ~1.33 Å) .
- NMR Spectroscopy : ¹H NMR shows distinct signals for the indole NH (~10.5 ppm, exchangeable) and aldehyde proton (~9.8 ppm). ¹⁹F NMR confirms the trifluoromethyl group (-62 to -65 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Challenges :
- Disorder in the Trifluoromethyl Group : The CF₃ group often exhibits rotational disorder, complicating electron density maps.
- Weak Diffraction : Due to flexible sulfanyl linker, high-resolution data (>1.0 Å) are critical for accurate refinement .
- Solutions :
- Use SHELXL for restrained refinement, applying ISOR and DELU constraints to model CF₃ disorder.
- Employ twin refinement (TWIN/BASF commands) if crystal twinning is observed .
Q. How do computational methods reconcile discrepancies in experimental spectroscopic data (e.g., NMR chemical shifts)?
- Approach :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level and calculate NMR chemical shifts using GIAO (Gauge-Independent Atomic Orbital) method. Compare with experimental ¹H/¹³C NMR to identify outliers (e.g., deshielded aldehyde protons due to conjugation with indole) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. CDCl₃) to validate solvent-dependent shifts .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Key Modifications :
- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to improve solubility while retaining the trifluoromethyl group for metabolic stability.
- Prodrug Design : Mask the aldehyde as an acetal to enhance bioavailability, as seen in related indole-3-carbaldehyde derivatives .
Data Contradictions and Resolution
Q. Why do some studies report conflicting bioactivity data for this compound in kinase inhibition assays?
- Possible Causes :
- Impurity Profiles : Residual palladium catalysts (e.g., from Suzuki couplings) may nonspecifically inhibit kinases. ICP-MS analysis is recommended to quantify Pd (<10 ppm) .
- Assay Conditions : Varying ATP concentrations (1–10 mM) in kinase assays alter IC₅₀ values. Standardize using the ADP-Glo™ Kinase Assay .
Methodological Recommendations
- Synthesis : Prioritize Pd-catalyzed cross-coupling for regioselective sulfanyl group introduction .
- Characterization : Combine X-ray crystallography with DFT-optimized NMR calculations for ambiguous assignments .
- Biological Testing : Include negative controls (e.g., indole derivatives lacking the aldehyde group) to isolate the pharmacophore’s role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
